molecular formula C9H11N3S B1335126 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine CAS No. 4394-28-9

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine

Cat. No.: B1335126
CAS No.: 4394-28-9
M. Wt: 193.27 g/mol
InChI Key: FOEIWTDMPBFADW-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is an organic compound with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a thiophene group and a methyl group, making it a valuable molecule in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1H-pyrazole-3-carboxylic acid
  • Thiophene-2-carbaldehyde
  • 2-Methyl-5-thiophen-2-yl-1H-pyrazole

Uniqueness

5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEIWTDMPBFADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241174
Record name 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4394-28-9
Record name 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4394-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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